molecular formula C20H21N5O B2792956 N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396673-61-2

N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2792956
CAS No.: 1396673-61-2
M. Wt: 347.422
InChI Key: ZXUNKEJXRQARDC-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry. This compound is of significant interest for early-stage drug discovery and chemical biology research. Its structure incorporates multiple pharmacophores, including a carboxamide linkage, a pyridine ring, and a phenyl-substituted triazole, which are commonly found in compounds with diverse biological activities. The 1,2,3-triazole moiety is not only metabolically stable but also capable of hydrogen bonding and dipole interactions with biological targets, making it a valuable isostere for amide and ester groups. While specific biological data for this compound is not yet reported in the scientific literature, analogs containing the 1,2,3-triazole-4-carboxamide structure have been investigated as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Furthermore, 1,2,3-triazole derivatives are extensively researched for their potential applications as antifungal, antibacterial, and antitubercular agents . The integration of a pyridin-2-yl group at the 5-position is a structure of high interest, as similar motifs are present in inhibitors of various kinases and other enzymes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound as a building block in combinatorial chemistry, a core structure for developing targeted screening libraries, or a chemical tool for probing biological pathways.

Properties

IUPAC Name

N-cyclohexyl-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(22-15-9-3-1-4-10-15)18-19(17-13-7-8-14-21-17)25(24-23-18)16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUNKEJXRQARDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazole core. One common approach is the Huisgen cycloaddition

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry to enhance efficiency and safety. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Oxidation Reactions

The triazole core and carboxamide group are susceptible to oxidative transformations. For example:

  • Formation of Oxadiazoles : Oxidation of the triazole ring under strong oxidizing conditions (e.g., H₂O₂/AcOH) may yield oxadiazole derivatives. A structurally similar compound, 5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide, undergoes oxidation to form oxadiazoles under mild acidic conditions.

  • Pyridinyl Group Oxidation : The pyridin-2-yl substituent may undergo oxidation to pyridine N-oxide derivatives under conditions such as mCPBA (meta-chloroperbenzoic acid) .

Table 1: Oxidation reactions in analogous triazole-carboxamides

Reaction TypeConditionsProductYieldSource
Triazole → OxadiazoleH₂O₂ (30%), AcOH, 80°C, 4hOxadiazole-carboxamide derivative65–78%
Pyridine → N-OxidemCPBA, DCM, RT, 12hPyridine N-oxide analog85%

Nucleophilic Substitution

The carboxamide group can participate in nucleophilic acyl substitution reactions:

  • Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis may cleave the carboxamide to the corresponding carboxylic acid. For instance, 1H-1,2,3-triazole-4-carboxamides hydrolyze to triazole-carboxylic acids under refluxing HCl .

  • Cyclohexyl Group Functionalization : The cyclohexyl moiety may undergo ring-opening or substitution under strong nucleophiles (e.g., Grignard reagents), though steric hindrance may limit reactivity .

Table 2: Hydrolysis of triazole-carboxamides

SubstrateConditionsProductYieldSource
Triazole-4-carboxamide analog6M HCl, reflux, 6hTriazole-4-carboxylic acid92%

Cycloaddition Reactions

The triazole ring can act as a dipolarophile in [3+2] cycloadditions:

Coordination Chemistry

The pyridin-2-yl group and triazole nitrogen atoms can act as ligands for metal complexes:

  • Palladium Complexation : Pyridinyl-triazole derivatives form stable complexes with Pd(II), useful in catalytic cross-coupling reactions. For example, Pd(OAc)₂ reacts with analogous triazoles to generate catalysts for Suzuki-Miyaura couplings .

Functionalization of the Pyridinyl Group

  • Electrophilic Aromatic Substitution (EAS) : The pyridin-2-yl ring can undergo nitration or sulfonation at the meta position due to electron-withdrawing effects of the triazole-carboxamide group. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro-pyridinyl derivatives .

  • Cross-Coupling Reactions : The pyridinyl group may participate in Buchwald-Hartwig amination or Ullmann-type couplings under Cu/Pd catalysis .

Photochemical Reactions

Triazole derivatives often exhibit photostability, but UV irradiation in the presence of photosensitizers (e.g., Rose Bengal) can induce [2+2] cycloadditions or isomerization .

Key Challenges and Selectivity Considerations

  • Steric Hindrance : The bulky cyclohexyl and phenyl groups may limit access to the triazole core, reducing reaction rates in substitution or cycloaddition reactions .

  • Regioselectivity : Functionalization of the pyridinyl group is influenced by the electron-deficient nature of the triazole ring, favoring meta-substitution over para .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds containing the triazole ring have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 10.1 to 438.0 µM, indicating their effectiveness as antibacterial agents .

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. For example, a related compound was found to selectively inhibit c-Met kinases with an impressive potency of 0.005 µM. This compound has progressed through clinical trials for treating several types of cancer, including non-small cell lung cancer and renal cell carcinoma . The structural modifications at the triazole ring can enhance the anticancer activity of these compounds.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has also been explored. Some derivatives exhibit promising results in modulating inflammatory pathways, making them candidates for treating inflammatory diseases .

Cancer Treatment

N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide has shown promise in cancer therapy due to its ability to inhibit specific kinases involved in tumor growth and metastasis. Its efficacy in preclinical models suggests potential for development into therapeutic agents for various malignancies .

Antimicrobial Agents

Given its demonstrated antimicrobial properties, this compound could be developed into new antibiotics to combat resistant strains of bacteria. The ability to modify the triazole structure allows for the optimization of activity against specific pathogens .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus with MIC values as low as 10.1 µM .
Study 2Investigated anticancer properties; showed selective inhibition of c-Met kinases with potential for clinical application in lung cancer treatment .
Study 3Explored anti-inflammatory effects; highlighted potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism by which N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,2,3-Triazole-Carboxamide Family

The compound shares a scaffold with 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Selwood et al., 2018), which inhibits the bacterial SOS response by targeting LexA proteolysis. Key differences include:

  • Substituent variability : The target compound replaces the carbamoylmethyl group with a cyclohexylcarboxamide and introduces pyridin-2-yl and phenyl groups.
  • Biological activity : Selwood’s derivative disrupts bacterial stress response pathways, while the target compound’s activity remains uncharacterized but may leverage similar triazole-mediated interactions .
Compound Core Structure Key Substituents Reported Activity Reference
N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole Phenyl, pyridin-2-yl, cyclohexylcarboxamide Undetermined
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole Carbamoylmethyl, amino LexA protease inhibition

Pyrazole-Carboximidamide Derivatives (Molecules, 2014)

describes pyrazole-carboximidamides (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) with structural parallels in aryl substitution patterns. Key distinctions include:

  • Core heterocycle : Pyrazole vs. triazole, altering electronic properties and hydrogen-bonding capacity.
  • Functional groups: Carboximidamide (NH-C(=NH)-NH2) vs.

Sulfur-Containing Triazole Analogues

lists sulfur-containing triazoles (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde). Comparisons highlight:

  • Electron-withdrawing groups : Trifluoromethyl and sulfanyl substituents enhance electrophilicity, whereas the target compound’s pyridine and cyclohexyl groups may favor π-π or hydrophobic interactions.
  • Synthetic complexity : Sulfur incorporation requires distinct reaction conditions compared to carboxamide formation .

Research Findings and Implications

  • However, empirical validation is needed.
  • Synthetic Challenges : The cyclohexyl group may introduce steric hindrance during synthesis, complicating regioselective triazole formation.

Notes

  • Synthesis Considerations : The compound’s multiple aromatic rings necessitate optimized coupling reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) and purification strategies.
  • Knowledge Gaps: Absence of direct pharmacological data limits mechanistic insights. Comparative studies with Selwood’s triazole scaffold () could prioritize biological testing.

Biological Activity

N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide (CAS No. 1396673-61-2) is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent based on recent research findings.

PropertyValue
Molecular FormulaC20_{20}H21_{21}N5_{5}O
Molecular Weight347.4 g/mol
StructureChemical Structure

Antimicrobial Activity

Recent studies indicate that this compound exhibits promising antimicrobial properties. It has been reported to inhibit the growth of various bacteria and fungi. For example:

  • Bacterial Inhibition : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
  • Fungal Activity : It also showed antifungal activity against species like Candida albicans, with a notable reduction in fungal growth observed in vitro.

Anticancer Potential

The anticancer effects of this compound have been explored in various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
HCT1160.43Induces apoptosis and inhibits migration
MDA-MB-2315.04Arrests cell cycle and induces ROS
A5497.72Inhibits colony formation and migration

Case Study : In a study by Wei et al., the compound was shown to induce apoptosis in HCT116 cells through the activation of caspase pathways and modulation of mitochondrial membrane potential. The results indicated that treatment with the compound led to increased reactive oxygen species (ROS) levels, which are critical mediators in cancer cell death mechanisms .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this triazole derivative has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit key inflammatory pathways by modulating the expression of pro-inflammatory cytokines.

Mechanistic Insights

The biological activities of N-cyclohexyl-1-phenyl-5-pyridin-2-yltriazole derivatives can be attributed to their ability to interact with various molecular targets:

  • NF-kB Pathway : The compound has been shown to decrease DNA binding activity of NF-kB by inhibiting p65 phosphorylation, which is crucial in inflammatory responses.
  • Cell Cycle Regulation : It affects cell cycle progression by altering the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions maximize yield?

The synthesis typically employs click chemistry (azide-alkyne cycloaddition) to form the triazole core, followed by coupling reactions to introduce substituents. Key steps include:

  • Copper(I)-catalyzed cycloaddition for triazole ring formation, using CuI as a catalyst .
  • Nucleophilic substitution or amide coupling to attach the cyclohexyl and pyridinyl groups.
  • Solvents like DMSO or dichloromethane (DCM) under inert atmospheres to prevent oxidation .
  • Reaction optimization via temperature control (e.g., 60–80°C) and stoichiometric monitoring using TLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR):
  • ¹H-NMR (400–600 MHz) to confirm proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, cyclohexyl protons at δ 1.2–2.0 ppm) .
  • ¹³C-NMR to identify carbonyl (C=O, ~165–170 ppm) and triazole carbons .
    • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z ~434 for C₂₃H₂₃N₅O) .
    • HPLC: Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What solubility and stability properties influence experimental design for this compound?

  • Solubility: Lipophilic (log P ~3.5), soluble in DMSO, DCM, and methanol; low aqueous solubility necessitates DMSO stock solutions for biological assays .
  • Stability: Stable at room temperature under inert conditions but sensitive to prolonged light exposure. Store at –20°C in amber vials .

Advanced Research Questions

Q. How can crystallographic data resolve the compound’s molecular conformation and intermolecular interactions?

  • Single-crystal X-ray diffraction (SCXRD): Use SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .
  • Key parameters: Bond lengths (e.g., triazole C–N ~1.34 Å), torsion angles (pyridinyl vs. phenyl orientation), and hydrogen-bonding networks (N–H···O) .
  • WinGX suite: Process diffraction data and generate CIF files for publication .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Comparative SAR Studies:
  • Replace pyridin-2-yl with pyridin-3-yl to alter steric interactions with target proteins .
  • Substitute cyclohexyl with benzyl groups to modulate lipophilicity and binding affinity .
    • Biological Assays:
  • Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Compare with analogs lacking the pyridinyl group to assess role in activity .

Q. How can contradictions in biological data across studies be resolved?

  • Purity Verification: Re-analyze compounds via HPLC and HRMS to exclude impurities .
  • Assay Standardization: Use consistent cell lines (e.g., ATCC-certified) and control compounds (e.g., cisplatin for cytotoxicity) .
  • Structural Confirmation: Revisit crystallographic or NMR data to rule out polymorphic variations .

Q. What computational approaches predict the compound’s binding modes and pharmacokinetics?

  • Molecular Docking (AutoDock/Vina): Model interactions with targets like Wnt/β-catenin or kinases using PDB structures .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with log D or IC₅₀ .
  • ADMET Prediction: Use SwissADME to estimate bioavailability (%F >50) and CYP450 metabolism .

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